molecular formula C19H18N2 B161034 2-(4-Dimethylaminostyryl)quinoline CAS No. 1612-64-2

2-(4-Dimethylaminostyryl)quinoline

Cat. No. B161034
CAS RN: 1612-64-2
M. Wt: 274.4 g/mol
InChI Key: YMIKUHVSRFHPOP-YRNVUSSQSA-N
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Description

2-(4-Dimethylaminostyryl)quinoline is a chemical compound with the linear formula C19H18N2 . It has a molecular weight of 274.369 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2-(4-Dimethylaminostyryl)quinoline is represented by the linear formula C19H18N2 . The molecular weight of this compound is 274.37 .


Physical And Chemical Properties Analysis

2-(4-Dimethylaminostyryl)quinoline is a solid at 20 degrees Celsius . It should be stored under inert gas . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Antimicrobial Activity

  • 2-(n-Dimethylaminostyryl)quinolinium salts, a related compound, have been recognized for their effects on microorganisms (Gutsulyak et al., 1988).

Crystal Structure Analysis

  • The crystal structure of hydrogen-bis[2-(4-dimethylaminostyryl)-quinoline-1-oxide]dichlorocuprate was determined using X-ray diffraction, revealing insights into its complex cation structure (Ekimova et al., 2013).

Conformational Studies

  • Computational studies on p-dimethylaminostyryl dyes derived from various compounds, including 2-(4-dimethylaminostyryl)quinoline, have been conducted to understand their stable conformations (Das & Patnaik, 1985).

Synthesis and Chemical Analysis

  • Synthesis and characterization of novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, including its molecular geometry and chemical properties, have been explored (Fatma et al., 2015).

Antitumor Agents and Kinase Inhibitors

  • Synthesis of a series of 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline compounds and their evaluation as antitumor agents and EGFR kinase inhibitors have been documented (El-Sayed et al., 2017).

Heterogeneous Synthesis

  • One-pot synthesis of quinoline-2-carboxylates, a subclass of quinoline derivatives, has been demonstrated, showcasing a new approach for synthesizing these compounds (Gabrielli et al., 2016).

Safety And Hazards

This compound is considered a poison by intravenous route . It has shown experimental reproductive effects and is a questionable carcinogen with experimental neoplastigenic data . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-21(2)18-13-8-15(9-14-18)7-11-17-12-10-16-5-3-4-6-19(16)20-17/h3-14H,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIKUHVSRFHPOP-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Dimethylaminostyryl)quinoline

CAS RN

1612-64-2, 48189-64-6
Record name Benzenamine, N,N-dimethyl-4-(2-(2-quinolinyl)ethenyl)-
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Record name 2-(4-Dimethylaminostyryl)quinoline
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N,N-dimethyl-4-[2-(2-quinolinyl)ethenyl]-
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Record name N,N-dimethyl-4-[2-(2-quinolyl)vinyl]aniline
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Record name N,N-dimethyl-4-[2-(quinolin-2-yl)ethenyl]aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
TA Ekimova, VA Tafeenko, LA Aleshina… - Crystallography …, 2013 - Springer
X-ray diffraction data on powder and single-crystal samples were used to determine the crystal structure of hydrogen-bis[2-(4-dimethylaminostyryl)-quinoline-1-oxide]dichlorocuprate (I): …
Number of citations: 6 link.springer.com
AG Anisimov, AA Chekmasova, TO Volkova… - Biology Bulletin of the …, 2003 - Springer
We studied the effect of certain differentiation inducers—thymidine, sodium butyrate, and dimethyl sulfoxide—on the cells of parental line K562 and the derived sublines resistant to …
Number of citations: 1 link.springer.com
YA Gubarev, NS Lebedeva, VP Andreev… - Russian Journal of …, 2007 - Springer
Thermooxidative decomposition of pyridine N-oxide, 4-(4-dimethylaminostyryl)pyridine N-oxide, 4-(4-methoxystyryl)pyridine N-oxide, quinoline N-oxide, 2-methylquinoline N-oxide, 4-…
Number of citations: 9 link.springer.com
P Emmelot, CJ Bos, BJ Visser, CT Bahner - Biochemical Pharmacology, 1958 - Elsevier
4-(4’-DIMETHYLAMINOSTYRYL) quinoline and some related compounds have been found to be markedly toxic for normal and neoplastic tissues. l In the previous report2 it was shown …
Number of citations: 6 www.sciencedirect.com
GE Ivanov, GV Pavlyuk - Ukrainskii Khimicheskii Zhurnal, 1991 - elibrary.ru
Number of citations: 1 elibrary.ru
A Haddow, RJC Harris, GAR Kon… - … Transactions of the …, 1948 - royalsocietypublishing.org
Marked inhibition of the growth of the Walker rat carcinoma 256 is produced by administration of 4-aminostilbene and of 4-dimethylaminostilbene. From similar experiments with the …
Number of citations: 174 royalsocietypublishing.org
VP Andreev - Russian Journal of General Chemistry, 2009 - Springer
The processes of the intramolecular charge transfer in the series of the trans-isomers of styryl derivatives of pyridines and quinolines N-oxides possessing substituents with +M effect are …
Number of citations: 1 link.springer.com
VP Andreev, AV Ryzhakov, SV Tekanova - Chemistry of Heterocyclic …, 1995 - Springer
A new method has been developed for the synthesis of hitherto unknown styryl derivatives of quinoline N-oxide. Electron spectroscopy has shown the occurrence of intramolecular …
Number of citations: 1 link.springer.com
N Lebedeva, W Zielenkiewicz, E Utzig… - Journal of thermal …, 2008 - akjournals.com
Thermogravimetry, differential thermal analysis and differential scanning calorimetry were applied for investigation of molecular complexes of heterocyclic N-oxide with zinc(II)…
Number of citations: 6 akjournals.com
TO Volkova, AN Poltorak - Apoptosis and Medicine, 2012 - intechopen.com
The number of scientific papers devoted to the study of caspases has lately being constantly growing. Caspases are a family of cysteine-dependent aspartate specific proteases. …
Number of citations: 3 www.intechopen.com

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